molecular formula C5H11O5P B12721141 Ethoxy(ethoxycarbonyl)phosphinic acid CAS No. 72305-10-3

Ethoxy(ethoxycarbonyl)phosphinic acid

Cat. No.: B12721141
CAS No.: 72305-10-3
M. Wt: 182.11 g/mol
InChI Key: GBHHYGCUMKFRMT-UHFFFAOYSA-N
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Description

Ethoxy(ethoxycarbonyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(ethoxycarbonyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with a phosphinic acid derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethoxy(ethoxycarbonyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

ethoxy(ethoxycarbonyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHYGCUMKFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)(O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993093
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72305-10-3, 72304-94-0
Record name Ethoxy(ethoxycarbonyl)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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